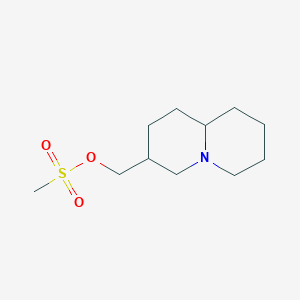
octahydro-2H-quinolizine-3-ylmethyl methanesulfonate
Descripción general
Descripción
Octahydro-2H-quinolizin-3-ylmethyl methanesulfonate is a chemical compound with a complex structure, often used in various scientific research and industrial applications. It is known for its unique properties and reactivity, making it a valuable compound in multiple fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-2H-quinolizine-3-ylmethyl methanesulfonate typically involves multiple steps, starting with the preparation of the quinolizidine core. This core is then functionalized with a methanesulfonate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to meet the demand for high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
Octahydro-2H-quinolizin-3-ylmethyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizidine derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
Octahydro-2H-quinolizin-3-ylmethyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of octahydro-2H-quinolizine-3-ylmethyl methanesulfonate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Quinolizidine derivatives: These compounds share a similar core structure but differ in their functional groups.
Methanesulfonate esters: Compounds with a methanesulfonate group attached to different core structures.
Uniqueness
Octahydro-2H-quinolizin-3-ylmethyl methanesulfonate is unique due to its specific combination of the quinolizidine core and the methanesulfonate group. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications .
Propiedades
Fórmula molecular |
C11H21NO3S |
|---|---|
Peso molecular |
247.36 g/mol |
Nombre IUPAC |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-ylmethyl methanesulfonate |
InChI |
InChI=1S/C11H21NO3S/c1-16(13,14)15-9-10-5-6-11-4-2-3-7-12(11)8-10/h10-11H,2-9H2,1H3 |
Clave InChI |
ZDDTZBRXPNHJLU-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCC1CCC2CCCCN2C1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-4,5,7,8-tetrahydro-thieno[2,3-d]azepine-6-carboxylic acid tert-butyl ester](/img/structure/B8370133.png)


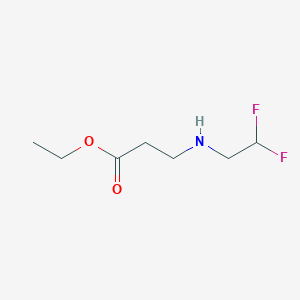
![8-amino-3,4-dihydro-2H-benzo[f][1,4]oxazepin-5-one](/img/structure/B8370166.png)
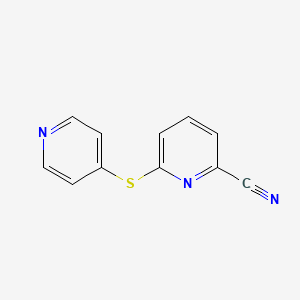
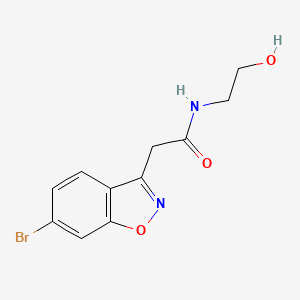
![1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanol](/img/structure/B8370184.png)
![3-[(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)methyl]pyridine](/img/structure/B8370190.png)
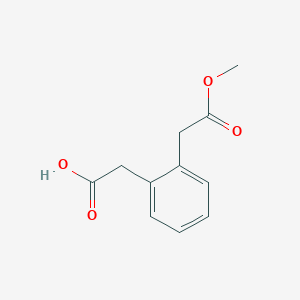
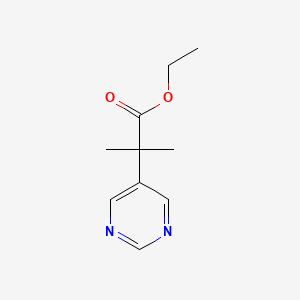
![8-Methoxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B8370218.png)
